BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes & Protocols: Experimental
Procedures for N-Substitution of Pyrazoles

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 4-phenyl-1H-pyrazol-5-amine
CAS No.: 5591-70-8
Cat. No.: B1584393
Get Quote
. J

Introduction: The Central Role of N-Substituted
Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science.
This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a
versatile framework for developing a vast array of functional molecules. N-substituted
pyrazoles, in particular, are privileged structures found in numerous FDA-approved drugs,
including the anti-inflammatory agent Celecoxib, the kinase inhibitor Ruxolitinib, and various
agents with anti-infective, anti-tumor, and anti-dementia properties.[1] The substituent on the
pyrazole nitrogen atom is critical for modulating the compound's pharmacological profile,
influencing its potency, selectivity, and pharmacokinetic properties.

The synthetic challenge in pyrazole chemistry often lies in achieving regioselective N-
substitution on unsymmetrical pyrazole rings. The similar electronic properties of the two
nitrogen atoms can lead to the formation of regioisomeric mixtures, complicating purification
and reducing overall yield.[2][3] This guide provides an in-depth exploration of the primary
strategies for pyrazole N-substitution—N-arylation, N-alkylation, and N-acylation—with a focus
on the underlying principles, experimental causality, and detailed, field-proven protocols.
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I. Core Synthetic Methodologies for N-Substitution

The selection of a synthetic strategy for N-substitution depends on the desired substituent (aryl,
alkyl, or acyl), the substrate's functional group tolerance, and the desired regiochemical
outcome.

N-Arylation: Forging the C-N Aryl Bond

The introduction of an aryl group onto the pyrazole nitrogen is crucial for many pharmaceutical
applications. The two dominant catalytic systems for this transformation are copper-catalyzed
Ulimann condensation and palladium-catalyzed Buchwald-Hartwig amination.

A. Ullmann-Type Condensation

The Ullmann condensation is the classical method for C-N cross-coupling, traditionally
requiring stoichiometric copper and harsh reaction temperatures.[4] Modern iterations employ
catalytic amounts of a copper(l) source, such as copper(l) iodide (Cul), in the presence of a
base and often a ligand.[5]

e Mechanism & Rationale: The reaction is believed to proceed through oxidative addition of the
aryl halide to a Cu(l) species, forming a Cu(lll) intermediate. The deprotonated pyrazole then
coordinates to the copper center, followed by reductive elimination to yield the N-arylpyrazole
and regenerate the Cu(l) catalyst.[6] The addition of diamine or amino acid ligands (e.g., L-
proline) accelerates the reaction by stabilizing the copper catalyst and facilitating the
reductive elimination step, allowing for lower reaction temperatures and broader substrate
scope.[7][8][9]

¢ Common Conditions:

[¢]

Copper Source: Cul, Cuz20, CuO nanospheres.[5]

[¢]

Base: K2COs3, Cs2C0s3, K3POa.

o

Ligand: 1,2-diamines, L-proline.[7][9]

o

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane.

B. Buchwald-Hartwig Amination
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Developed in the 1990s, the Buchwald-Hartwig amination is a powerful and versatile palladium-
catalyzed cross-coupling reaction for forming C-N bonds.[10] It generally offers milder
conditions, higher yields, and superior functional group tolerance compared to the Ullmann
reaction.[11][12]

e Mechanism & Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition
of the aryl halide to a Pd(0) complex; (2) Deprotonation/Coordination of the pyrazole by a
strong base, followed by coordination to the palladium center; and (3) Reductive Elimination
to form the N-arylpyrazole product and regenerate the Pd(0) catalyst. The choice of
phosphine ligand is critical; bulky, electron-rich ligands accelerate the reductive elimination
step, which is often rate-limiting.[13][14]

e Common Conditions:

[e]

Palladium Pre-catalyst: Pd(OAc)2z, Pdz(dba)s.

[e]

Ligand: Bulky phosphine ligands (e.g., Xantphos, BINAP, DavePhos).[13]

o

Base: Strong, non-nucleophilic bases like NaOtBu, KsPOa, or LIHMDS.[12]

[¢]

Solvent: Anhydrous toluene or dioxane.

Ulimann-Type Buchwald-Hartwig
Feature . .

Condensation Amination
Catalyst Copper (e.g., Cul) Palladium (e.g., Pd(OAc)2)

) o ) Bulky Phosphines (e.g.,
Ligand Diamines, L-Proline
Xantphos)

Base Weaker (K2C0s3, Cs2C03) Stronger (NaOtBu, K3zP0Oa4)
Temperature Often >100 °C Room Temp to ~100 °C

) Broader substrate scope,
Lower catalyst cost, effective ) )
Advantages ) higher functional group
for electron-rich heterocycles. ] N
tolerance, milder conditions.

_ Harsher conditions, potential Higher catalyst/ligand cost,
Disadvantages ] o ) )
for lower yields. sensitivity to air and moisture.
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N-Alkylation: Introducing Aliphatic Scaffolds

N-alkylation is typically achieved via a standard SN2 reaction, where the pyrazole anion acts as
a nucleophile.[15] However, controlling regioselectivity and achieving reactivity under mild
conditions has led to the development of improved methods like phase-transfer catalysis.

A. Classical SN2 Alkylation

This is the most direct method for N-alkylation. The pyrazole is first deprotonated with a base to
form the nucleophilic pyrazolide anion, which then attacks an alkylating agent (e.g., an alkyl

halide or tosylate).[1]

e Mechanism & Rationale: The regioselectivity of the alkylation on unsymmetrical pyrazoles is
a complex interplay of steric and electronic factors. Bulky substituents at the 3- or 5-position
tend to direct the incoming alkyl group to the less hindered nitrogen atom.[2][3] The choice of
base and solvent can also influence the isomeric ratio.

e Common Conditions:
o Base: NaH, K2COs, KOH.
o Alkylating Agent: Alkyl iodides, bromides, or tosylates.

o Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile.

B. Phase-Transfer Catalysis (PTC)

PTC provides a practical and efficient alternative for N-alkylation, often avoiding the need for

strong bases and strictly anhydrous conditions.[16]

¢ Mechanism & Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt
(e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transfer of the
pyrazolide anion from an aqueous or solid phase into the organic phase where the alkylating
agent resides. This "interfacial” mechanism increases the effective concentration and
reactivity of the nucleophile, accelerating the reaction under milder conditions.[17][18]

e Common Conditions:

o Catalyst: Tetrabutylammonium bromide (TBAB), 18-crown-6.
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o Base: Solid KOH or K2COs, or an aqueous solution.

o Solvent: Biphasic system (e.g., toluene/water) or a nonpolar solvent with a solid base. The
reaction can sometimes be run solvent-free.[16]

N-Acylation: Installation of Carbonyl Functionality

N-acyl pyrazoles are important intermediates and are also investigated as potential serine
hydrolase inhibitors.[19] The most common method involves reaction with an activated acyl
derivative.

o Mechanism & Rationale: This reaction proceeds via nucleophilic acyl substitution. The
pyrazole nitrogen attacks the electrophilic carbonyl carbon of an acid chloride or anhydride. A
tertiary amine base is typically added to neutralize the HCI or carboxylic acid byproduct
generated during the reaction.

e Green Chemistry Approaches: Eco-friendly methods have been developed, such as the
condensation of carbohydrazides with 1,3-diketones. These reactions can be accelerated
using microwave irradiation or mechanochemistry (ball milling), often under solvent-free
conditions.[20][21]

Il. Experimental Protocols

General Safety Note: All manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate
chemical-resistant gloves, is mandatory.[22] Pyrazole and its derivatives can be harmful if
swallowed or in contact with skin and can cause serious eye damage.[23][24][25][26]

Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole
with an Aryl lodide (Ullmann-Type)

This protocol is adapted from the general conditions developed by Buchwald and coworkers for
the N-arylation of nitrogen heterocycles.[7][8]

Principle: A copper(l) iodide catalyst, in combination with a diamine ligand and a potassium
carbonate base, facilitates the cross-coupling of pyrazole with an aryl iodide in a heated
solvent.
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Materials & Reagents

Pyrazole

4-lodotoluene (or other aryl iodide)

Copper(l) lodide (Cul)

N,N'-Dimethylethylenediamine (ligand)

Potassium Carbonate (K2COs), anhydrous

Dioxane, anhydrous

Ethyl Acetate

Brine (saturated NaCl solution)

Sodium Sulfate (NazSOa), anhydrous

Silica Gel for column chromatography

Procedure:

e To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cul (9.5 mg, 0.05
mmol, 5 mol%), pyrazole (75 mg, 1.1 mmol), and anhydrous K>2COs (276 mg, 2.0 mmol).

o Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas
(repeat 3 times).

e Via syringe, add anhydrous dioxane (1.0 mL), followed by 4-iodotoluene (218 mg, 1.0 mmol)
and N,N'-dimethylethylenediamine (11 pL, 0.1 mmol, 10 mol%).

e Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
 After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL).
« Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

o Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10
mL).
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e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purify the crude residue by flash column chromatography on silica gel to afford the desired
N-arylpyrazole.

Protocol 2: N-Alkylation of 3-Methylpyrazole via Phase-
Transfer Catalysis (PTC)

This protocol describes a general and robust method for N-alkylation that does not require
strictly anhydrous conditions.[16][18]

Principle: A phase-transfer catalyst (TBAB) facilitates the reaction between the pyrazolide
anion, formed with solid potassium hydroxide, and an alkyl bromide in an organic solvent.

Materials & Reagents

3-Methylpyrazole

1-Bromobutane

Potassium Hydroxide (KOH), pellets

Tetrabutylammonium Bromide (TBAB)

Toluene

Diethyl Ether

Deionized Water

Magnesium Sulfate (MgSQOa4), anhydrous

Silica Gel for column chromatography

Procedure:

e To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (821
mg, 10.0 mmol), powdered KOH (842 mg, 15.0 mmol), and TBAB (322 mg, 1.0 mmol, 10
mol%).
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e Add toluene (20 mL) to the flask.

e Add 1-bromobutane (1.08 mL, 10.0 mmol) to the stirring suspension.

« Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

e Monitor the reaction by TLC until the starting pyrazole is consumed (typically 4-6 hours).
e Cool the reaction to room temperature and filter to remove inorganic salts.

» Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL).

e Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced
pressure.

 Purify the resulting oil by flash column chromatography to separate the two regioisomers (1-
butyl-3-methylpyrazole and 1-butyl-5-methylpyrazole).

Protocol 3: Microwave-Assisted Synthesis of N-Acyl
Pyrazole

This protocol utilizes microwave energy to accelerate the Knorr pyrazole synthesis, providing
an eco-friendly route to N-acyl pyrazoles.[20][27][28]

Principle: A carbohydrazide and a 1,3-diketone undergo a rapid, acid-catalyzed condensation
reaction under microwave irradiation to form the N-acyl pyrazole.

Materials & Reagents

Benzoylhydrazide

Acetylacetone (2,4-Pentanedione)

Ethanol

Concentrated Sulfuric Acid (H2S0a4), catalytic

Deionized Water
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Procedure:

e In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine
benzoylhydrazide (136 mg, 1.0 mmol) and acetylacetone (102 pL, 1.0 mmol).

e Add ethanol (2 mL) and one drop of concentrated H2SOa.

o Seal the vessel and place it in the microwave reactor.

e Irradiate the mixture at 120 °C for 10 minutes (power setting: 100 W).[27][29]

» After the reaction is complete, cool the vessel to room temperature using compressed air.
e Pour the reaction mixture into ice-cold water (20 mL).

o Collect the resulting precipitate by vacuum filtration.

e Wash the solid with cold water and dry under vacuum.

o Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain
the pure N-benzoyl-3,5-dimethylpyrazole.

lll. Visualization of Workflows and Mechanisms
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Starting Materials Reaction Conditions

Coupling Partner
Pyrazole (NH) ( Ar-XpR-Sg( ASLX)

Catalyst

Base Solvent
(Cu, Pd, PTC, Acid) (K2CO3, NaOtBu, KOH) (DME, Toluene, etc.)

N-Substitution Reaction
(Heating / MW)

)4
A

Aqueous Workup
& Extraction

Purification
(Chromatography)

N-Substituted Pyrazole

Characterization
(NMR, MS, IR)
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Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
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Caption: Principle of Phase-Transfer Catalysis (PTC) for N-alkylation.

IV. Purification and Characterization

Post-synthesis, proper purification and characterization are essential to confirm the structure,
purity, and isomeric ratio of the product.

« Purification: Flash column chromatography on silica gel is the most common method for
purifying N-substituted pyrazoles. A gradient of ethyl acetate in hexanes is typically effective.
For basic products, adding a small amount of triethylamine (~1%) to the eluent can prevent
streaking.

e Characterization:

o NMR Spectroscopy (*H, 3C): This is the primary tool for structural elucidation. In N-
substituted unsymmetrical pyrazoles, the chemical shifts of the ring protons and carbons
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can help distinguish between the N1 and N2 regioisomers. For N-unsubstituted pyrazoles,
proton exchange between the two nitrogens can cause significant broadening of the C3
and C5 signals. This can often be resolved by acquiring the spectrum at low temperatures
to slow the exchange rate. [30] * Mass Spectrometry (MS): Provides the molecular weight
of the product, confirming successful substitution. High-resolution mass spectrometry
(HRMS) can be used to confirm the elemental composition.

o Infrared (IR) Spectroscopy: Useful for confirming the disappearance of the N-H stretch
(typically a broad peak around 3100-3300 cm~?) from the starting material and the
appearance of new bands corresponding to the substituent.

V. References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]
2. researchgate.net [researchgate.net]

3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by
Functional Group Tuning - PMC [pmc.ncbi.nim.nih.gov]

4. asianpubs.org [asianpubs.org]
5. mdpi.com [mdpi.com]

6. mdpi.com [mdpi.com]

7. pubs.acs.org [pubs.acs.org]

8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and
Triazoles [organic-chemistry.org]

9. researchgate.net [researchgate.net]

10. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pdf.benchchem.com/1289/Technical_Support_Center_Characterization_of_Substituted_Pyrazoles.pdf
https://www.benchchem.com/product/b1584393?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2673-401X/3/2/9
https://www.researchgate.net/publication/361948244_Highly_selective_N-alkylation_of_pyrazoles_Crystal_structure_evidence_for_attractive_interactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC12607764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12607764/
https://asianpubs.org/index.php/ajchem/article/download/12002/11983
https://www.mdpi.com/1420-3049/14/12/5169
https://www.mdpi.com/2073-4344/10/10/1103
https://pubs.acs.org/doi/abs/10.1021/jo049658b
https://www.organic-chemistry.org/abstracts/literature/752.shtm
https://www.organic-chemistry.org/abstracts/literature/752.shtm
https://www.researchgate.net/publication/239728479_L-Proline_Promoted_Ullmann-Type_Coupling_Reactions_of_Aryl_Iodides_with_Indoles_Pyrroles_Imidazoles_or_Pyrazoles
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

11. Metal-N-Heterocyclic Carbene Complexes in Buchwald—Hartwig Amination Reactions -
PMC [pmc.ncbi.nlm.nih.gov]

12. chem.libretexts.org [chem.libretexts.org]

13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or Cul - PMC
[pmc.ncbi.nlm.nih.gov]

14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
16. researchgate.net [researchgate.net]

17. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews
[chemistryviews.org]

18. researchgate.net [researchgate.net]

19. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC
[pmc.ncbi.nlm.nih.gov]

20. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent
properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

21. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent
properties - PMC [pmc.ncbi.nim.nih.gov]

22. pdf.benchchem.com [pdf.benchchem.com]

23. chemicalbook.com [chemicalbook.com]

24. echemi.com [echemi.com]

25. campusoperations.temple.edu [campusoperations.temple.edu]
26. fishersci.com [fishersci.com]

27. dergipark.org.tr [dergipark.org.tr]

28. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole
Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]

29. medicaljournalshouse.com [medicaljournalshouse.com]
30. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Application Notes & Protocols: Experimental
Procedures for N-Substitution of Pyrazoles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584393/docs#application-notes-protocols-
experimental-procedures-for-n-substitution-of-pyrazoles]

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12333095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333095/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7594063/
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://pdfs.semanticscholar.org/5d18/2050ac22da1a65a5fc2dbaa288dd04ecefbd.pdf
https://www.researchgate.net/publication/233342589_Synthesis_of_N-Alkylpyrazoles_by_Phase_Transfer_Catalysis_Without_Solvent_Without_Solvent
https://www.chemistryviews.org/phase-transfer-catalysis-for-the-alkylation-of-pyrazolones/
https://www.chemistryviews.org/phase-transfer-catalysis-for-the-alkylation-of-pyrazolones/
https://www.researchgate.net/publication/316140042_Phase-Transfer_Catalyzed_Alkylation_and_Cycloalkylation_of_3-Substituted-1H-pyrazol-2-in-5-ones_in_the_Absence_or_Presence_of_Carbon_Disulfide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6474344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6474344/
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08527b
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08527b
https://pmc.ncbi.nlm.nih.gov/articles/PMC12038390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12038390/
https://pdf.benchchem.com/12423/Essential_Safety_and_Handling_Guide_for_Methyl_Pyrazole_Derivatives.pdf
https://www.chemicalbook.com/msds/pyrazole.pdf
https://www.echemi.com/sds/pyrazole-pid_Seven12309.html
https://campusoperations.temple.edu/sites/campusoperations/files/documents/EHRS/Biological-Safety/Signageforanimalareas.Pyrazole.pdf
https://www.fishersci.com/store/msds?partNumber=AC131741000&productDescription=PYRAZOLE%2C+98%25+100GRPYRAZOLE%2C&vendorId=VN00032119&countryCode=US&language=en
https://dergipark.org.tr/tr/download/article-file/4457398
https://www.mdpi.com/2624-8549/7/6/191
https://www.mdpi.com/2624-8549/7/6/191
https://www.medicaljournalshouse.com/index.php/ADR-Medicinal-Chemistry/article/download/295/219/1416
https://pdf.benchchem.com/1289/Technical_Support_Center_Characterization_of_Substituted_Pyrazoles.pdf
https://www.benchchem.com/product/b1584393/docs#application-notes-protocols-experimental-procedures-for-n-substitution-of-pyrazoles
https://www.benchchem.com/product/b1584393/docs#application-notes-protocols-experimental-procedures-for-n-substitution-of-pyrazoles
https://www.benchchem.com/product/b1584393/docs#application-notes-protocols-experimental-procedures-for-n-substitution-of-pyrazoles
https://www.benchchem.com/product/b1584393/docs#application-notes-protocols-experimental-procedures-for-n-substitution-of-pyrazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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